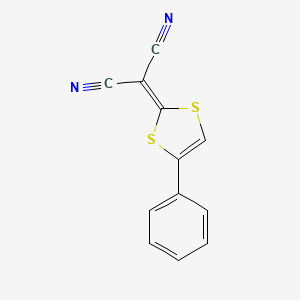
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties It contains a phenyl group attached to a 1,3-dithiol-2-ylidene moiety, which is further connected to a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or water, depending on the specific catalyst used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile involves its interaction with molecular targets through its dithiol and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which allow the compound to modify biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]phenyl}propanedinitrile
- (4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile
Uniqueness
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is unique due to its combination of a phenyl group with a 1,3-dithiol-2-ylidene moiety and a propanedinitrile group. This structure imparts specific reactivity and stability, making it valuable for various scientific applications .
Eigenschaften
CAS-Nummer |
55356-31-5 |
|---|---|
Molekularformel |
C12H6N2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
2-(4-phenyl-1,3-dithiol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H6N2S2/c13-6-10(7-14)12-15-8-11(16-12)9-4-2-1-3-5-9/h1-5,8H |
InChI-Schlüssel |
KOOJLPQXSAORSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
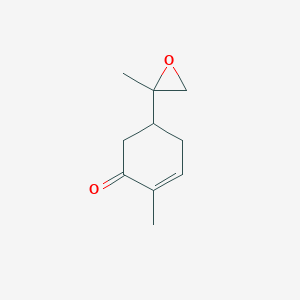
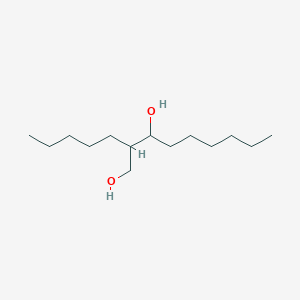
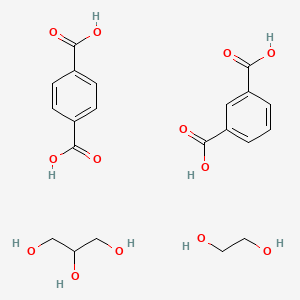
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
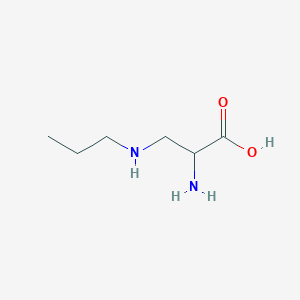
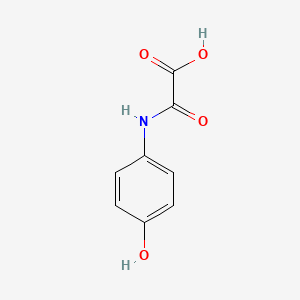
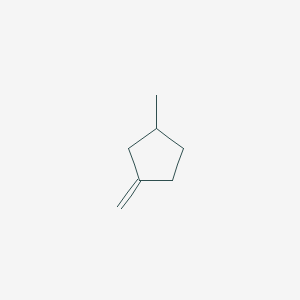
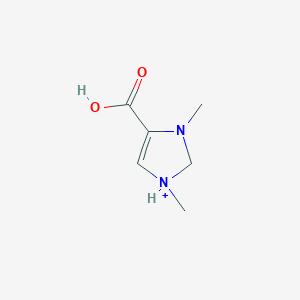
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
